1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
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Overview
Description
1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C16H16N6O2S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
This compound, like many in its category, is often synthesized as part of investigations into new synthetic routes for heterocyclic compounds. These efforts aim to explore the compound's utility in creating pharmacologically relevant structures. For example, research has focused on the development of new synthetic pathways towards thiophene, oxazole, triazole, and other heterocyclic systems for their biological and medicinal exploration, highlighting the critical role of such compounds as intermediates in the synthesis of diverse chemical systems (Salem et al., 2021).
Biological and Medicinal Research Applications
The interest in compounds like 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone extends to their potential biological activities. Various studies have synthesized derivatives to explore their antioxidant, anticancer, and antimicrobial properties. For instance, a series of novel derivatives bearing different moieties were synthesized and their antioxidant activity was evaluated, with some showing significant potential compared to known antioxidants. This highlights the compound's relevance in developing treatments for oxidative stress-related conditions (Tumosienė et al., 2020).
Additionally, the synthesis of new morpholinylchalcones and their derivatives has been explored for antitumor activities. Some synthesized compounds exhibited promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating the compound's potential in cancer research (Muhammad et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through specific interactions . For instance, the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit parasitic growth . They have also been associated with the inhibition of enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxicity and promising antiviral activity . They have also been associated with significant inhibitory activity against cancer cell lines .
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-14-2-1-13-18-19-16(22(13)20-14)12-3-5-17-6-4-12/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDKZOOCYTUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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